Crystal Structure Determination of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Definitive Methodological Guide
Crystal Structure Determination of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Definitive Methodological Guide
Executive Summary
The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Chemical Formula: C₁₄H₁₁N₅O, MW: 265.27 g/mol ) represents a highly functionalized scaffold combining a nicotinic acid moiety with an isoindole ring via a hydrazide linker[1][2].
The primary crystallographic challenge for this molecule lies in its extensive hydrogen-bonding capacity and the potential for tautomerism. Specifically, the molecule can exist in the 3-amino-isoindol-1-ylidene form or the 3-imino-isoindolin-1-yl form. Single-crystal X-ray diffraction (SCXRD) is the only definitive analytical technique capable of unambiguously locating the mobile hydrogen atoms to confirm the solid-state tautomer and absolute conformation[3]. This whitepaper provides a rigorous, self-validating protocol for the crystal growth, data collection, and structural refinement of this specific compound.
Physicochemical Profiling & Crystallization Strategy
Before mounting a crystal on a diffractometer, one must isolate a single, defect-free crystal. The presence of five nitrogen atoms and one oxygen atom makes this molecule a multidentate hydrogen bond donor and acceptor, prone to forming solvates or polymorphs[4].
Step-by-Step Crystallization Protocol
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Solvent Selection: Dissolve 10 mg of the synthesized compound in 1.0 mL of a highly polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) to disrupt strong intermolecular API-API hydrogen bonds.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (dust/impurities).
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Antisolvent Vapor Diffusion: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile antisolvent (e.g., diethyl ether or ethyl acetate). Seal the outer vial tightly.
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Incubation: Store the chamber in a vibration-free environment at a constant 20 °C.
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Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the DMF/DMSO solution, gradually lowering the solubility and yielding high-quality, faceted single crystals.
Causality of Experimental Choice: Vapor diffusion is prioritized over fast evaporation. Rapid evaporation often leads to twinned or kinetically trapped disordered crystals. Vapor diffusion ensures a near-equilibrium thermodynamic approach to the solubility limit, allowing the complex hydrogen-bond network of the hydrazide and isoindole moieties to pack into a pristine, long-range ordered lattice.
X-Ray Diffraction Data Collection Protocol
Instrumentation and Data Acquisition
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Crystal Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat it in paratone oil and mount it on a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K .
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Diffraction Strategy: Utilize a microfocus X-ray source equipped with Cu Kα radiation ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure 100% completeness of the asymmetric unit.
Causality of Experimental Choice: Data collection is strictly performed at 100 K rather than room temperature. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This drastically improves high-angle diffraction intensity, which is an absolute requirement for the precise calculation of difference Fourier maps ( Δρ ) used to locate the critical tautomeric hydrogen atoms on the isoindole nitrogen[5].
Structure Solution and Refinement Workflow
The computational resolution of the phase problem and subsequent refinement must follow a rigorous, reproducible pipeline.
Crystallographic workflow for small-molecule API structure determination.
Step-by-Step Computational Protocol
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Data Reduction: Integrate the raw diffraction frames and apply an empirical absorption correction (e.g., multi-scan method) to generate the .hkl reflection file.
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Structure Solution (SHELXT): Execute the structure solution using the SHELXT program[6].
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Causality: SHELXT employs a dual-space algorithm that is vastly superior to traditional direct methods for small molecules. It automatically handles missing data, expands reflections to the P1 space group, and assigns element types (C, N, O) based on integrated peak densities[7]. This prevents the common error of misassigning the pyridine nitrogen as a carbon atom.
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Model Building (Olex2): Import the initial solution into the Olex2 graphical user interface[8]. Olex2 seamlessly links the solution and refinement processes, providing real-time visualization of the electron density map[9].
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Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL [10].
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Hydrogen Atom Assignment:
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Aromatic/Aliphatic H's: Place geometrically using a riding model (AFIX 43 for aromatic rings).
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Heteroatom H's (Crucial Step): Locate the hydrogen atoms attached to the hydrazide nitrogen and the isoindole amino group directly from the residual difference Fourier map. Refine their coordinates freely with distance restraints (DFIX) if necessary, and assign their isotropic displacement parameters ( Uiso ) to 1.2 times the Ueq of the parent nitrogen atom[11].
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Causality: Freely refining the heteroatom hydrogens rather than forcing them into idealized geometries is the only mathematically sound way to prove whether the molecule exists as the 3-amino or 3-imino tautomer in the solid state.
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Data Presentation & Validation Criteria
A crystallographic protocol is only as trustworthy as its final validation metrics. To ensure scientific integrity and E-E-A-T standards, the refined structure of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide must meet the strict acceptance criteria outlined in the table below before publication or API registration. The final validation is performed by generating a CIF (Crystallographic Information Framework) file and running it through the IUCr CheckCIF routine[11].
Table 1: Crystallographic Acceptance Criteria for C₁₄H₁₁N₅O
| Parameter | Target Threshold | Causality / Significance in Structural Validation |
| R1 (unweighted) | <0.05 (5%) | Measures the agreement between the calculated and observed structural models. Values >0.05 indicate missing atoms, incorrect elemental assignment, or unresolved twinning. |
| wR2 (weighted) | <0.15 (15%) | Evaluates the fit against all F2 data. Ensures that the refinement has reached a true global minimum. |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Validates the weighting scheme. A GoF significantly >1 implies the model's standard uncertainties are underestimated. |
| Completeness ( θmax ) | >99.0% | Ensures no systematic data omissions occurred during collection, which could mask structural artifacts or missed symmetry[12]. |
| Residual Density ( Δρmax ) | <0.5 e−/A˚3 | Confirms all atoms (including hydrogens) have been correctly modeled. Higher peaks suggest unmodeled solvent (e.g., trapped DMF) or disorder. |
Conclusion
The rigorous determination of the crystal structure of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide requires a holistic approach—from the thermodynamic control of vapor diffusion crystallization to the cryogenic mitigation of thermal motion during X-ray exposure. By leveraging dual-space solution algorithms (SHELXT) and careful modeling of difference Fourier maps (SHELXL/Olex2), researchers can definitively map the hydrogen-bonding networks and tautomeric states of this complex API scaffold, paving the way for accurate structure-activity relationship (SAR) profiling in drug development.
References
- Source: Acta Crystallographica Section A, Foundations and Advances (2015)
- Source: Acta Crystallographica Section C, Structural Chemistry (2015)
- Source: Journal of Applied Crystallography (2009)
- Source: PMC / National Institutes of Health (2021)
- Source: Improved Pharma (2025)
Sources
- 1. CAS 553-53-7: Nicotinic acid, hydrazide | CymitQuimica [cymitquimica.com]
- 2. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide; [abichem.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
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